molecular formula C16H15BrN4S B12032104 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine CAS No. 577765-94-7

4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12032104
CAS No.: 577765-94-7
M. Wt: 375.3 g/mol
InChI Key: CYGSKSILDQKMKO-UHFFFAOYSA-N
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Description

The compound 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a synthetic organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group, forming the sulfanyl linkage.

    Attachment of the Pyridine Ring: The final step involves coupling the triazole derivative with a pyridine ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Debrominated Products: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

The compound 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a significant subject of research due to its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, agricultural science, and material science, while providing comprehensive data and insights from diverse sources.

Basic Information

  • Molecular Formula : C19H20BrN3S
  • Molecular Weight : 468.86 g/mol
  • CAS Number : 344268-63-9

This compound features a triazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug development.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of triazole compounds exhibit anti-inflammatory properties by inhibiting enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX). The structure of the compound allows for modifications that enhance its efficacy against inflammatory diseases .
  • Anticancer Potential : Triazole derivatives have been investigated for their anticancer properties. Studies suggest that compounds similar to this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The presence of the bromobenzyl group enhances the compound's ability to penetrate bacterial membranes, suggesting potential applications as an antimicrobial agent. Research has shown that triazole derivatives can be effective against a range of pathogens .

Agricultural Science

The compound's fungicidal properties are noteworthy:

  • Fungicide Development : Triazole compounds are widely used in agriculture as fungicides. The specific structure of this compound may provide enhanced activity against fungal pathogens, making it a candidate for developing new agricultural chemicals .

Material Science

In material science, the compound's unique chemical structure allows for innovative applications:

  • Polymer Synthesis : The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into how these compounds can be used to create advanced materials with tailored characteristics for specific applications .

Case Study 1: Anti-inflammatory Properties

A study published in ACS Omega explored various triazole derivatives for their anti-inflammatory effects. The research indicated that modifications at the sulfur atom significantly enhance the activity against COX enzymes, positioning compounds like this compound as potential leads in drug discovery .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria. Results demonstrated that compounds with a bromobenzyl substituent exhibited superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 3: Agricultural Applications

A recent study examined the efficacy of triazole-based fungicides in controlling plant diseases. The findings suggested that formulations containing derivatives similar to this compound were effective against common fungal pathogens in crops, providing a basis for future agricultural applications .

Mechanism of Action

The mechanism of action of 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological target, but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(3-bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
  • N-{4-[5-(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl-4-fluorobenzamide

Uniqueness

4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine: is unique due to its specific combination of functional groups and structural features. The presence of both a triazole and pyridine ring, along with the bromobenzyl sulfanyl group, provides a distinct chemical profile that may offer unique biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₁₇H₁₇BrN₄S
  • Molecular Weight: 389.3 g/mol
  • IUPAC Name: 4-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]aniline

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 3-bromobenzyl sulfide: Reacting 3-bromobenzyl chloride with sodium sulfide.
  • Condensation with Triazole: The sulfide intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired product .

Antimicrobial Properties

Research indicates that compounds with a triazole moiety exhibit significant antimicrobial activity. The synthesized compound has been evaluated against various bacterial strains and showed promising results in inhibiting growth, particularly against Gram-positive and Gram-negative bacteria. The presence of the bromobenzyl group enhances its lipophilicity, potentially increasing membrane permeability and antibacterial efficacy .

Anticancer Activity

Studies have shown that triazole derivatives can act as potent anticancer agents. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. Structure-activity relationship (SAR) analyses suggest that modifications in the substituents on the triazole ring can significantly influence its anticancer properties. For instance, the presence of electron-withdrawing groups enhances activity by stabilizing the compound's interaction with target proteins involved in cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as tyrosinase (AbTYR). Preliminary results indicate that it acts as a competitive inhibitor, with binding affinity influenced by the structural configuration of the triazole and sulfanyl groups. This inhibition could have implications for developing treatments for conditions like hyperpigmentation and melanoma .

Case Studies

StudyObjectiveFindings
De Luca et al. (2022)Evaluate enzyme inhibitionDemonstrated effective inhibition of AbTYR activity at micromolar concentrations .
MDPI Review (2022)Assess anticancer propertiesCompound exhibited significant cytotoxicity against A431 and Jurkat cells with IC50 values lower than doxorubicin .
Arkivoc Study (2022)Investigate antimicrobial effectsShowed notable antibacterial activity against E. coli and Bacillus subtilis; effective at low concentrations .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Binding: The triazole ring facilitates binding to active sites on enzymes, inhibiting their function.
  • Membrane Interaction: The lipophilic nature of the bromobenzyl group aids in penetrating cellular membranes, enhancing bioavailability and efficacy against pathogens and cancer cells.

Properties

CAS No.

577765-94-7

Molecular Formula

C16H15BrN4S

Molecular Weight

375.3 g/mol

IUPAC Name

4-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H15BrN4S/c1-2-21-15(13-6-8-18-9-7-13)19-20-16(21)22-11-12-4-3-5-14(17)10-12/h3-10H,2,11H2,1H3

InChI Key

CYGSKSILDQKMKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=NC=C3

Origin of Product

United States

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